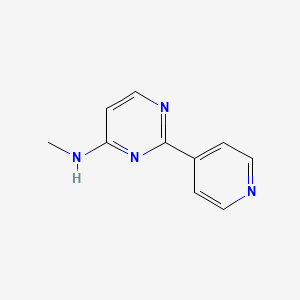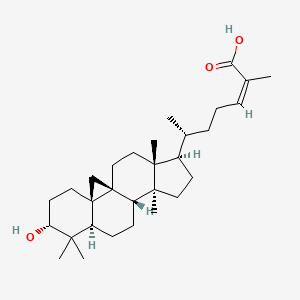
N-Methyl-2-(pyridin-4-yl)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-2-(pyridin-4-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyridine ring fused to a pyrimidine ring with a methyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(pyridin-4-yl)pyrimidin-4-amine typically involves the reaction of 2-chloropyrimidine with 4-aminopyridine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (around 80-100°C) to facilitate the nucleophilic substitution reaction. The resulting intermediate is then methylated using methyl iodide or dimethyl sulfate to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-2-(pyridin-4-yl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol under inert atmosphere.
Major Products Formed
Oxidation: N-oxide derivatives
Reduction: Reduced amine derivatives
Substitution: Functionalized pyridine or pyrimidine derivatives
Wissenschaftliche Forschungsanwendungen
N-Methyl-2-(pyridin-4-yl)pyrimidin-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent targeting specific enzymes or receptors involved in various diseases.
Wirkmechanismus
The mechanism of action of N-Methyl-2-(pyridin-4-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. It may also interact with receptors, altering signal transduction pathways and affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share a similar pyridine-pyrimidine core structure but differ in the functional groups attached to the rings.
Imidazo[1,2-a]pyridines: These compounds have a fused imidazole-pyridine ring system and exhibit different chemical and biological properties.
N-(Pyrimidin-2-yl)alkyl/arylamides: These derivatives have a pyrimidine ring with various alkyl or aryl substituents, showing distinct biological activities
Uniqueness
N-Methyl-2-(pyridin-4-yl)pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of a methyl group on the nitrogen atom. This structural feature imparts distinct electronic and steric properties, influencing its reactivity and interactions with molecular targets.
Eigenschaften
Molekularformel |
C10H10N4 |
|---|---|
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
N-methyl-2-pyridin-4-ylpyrimidin-4-amine |
InChI |
InChI=1S/C10H10N4/c1-11-9-4-7-13-10(14-9)8-2-5-12-6-3-8/h2-7H,1H3,(H,11,13,14) |
InChI-Schlüssel |
XRCXVDGCHVDNNM-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=NC(=NC=C1)C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13037410.png)








![rac-(3R,4S)-1-[(benzyloxy)carbonyl]-3-fluoropiperidine-4-carboxylic acid](/img/structure/B13037465.png)


![(3R)-6-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13037489.png)
